Product packaging for 4-Isothiocyanato-6-phenoxypyrimidine(Cat. No.:)

4-Isothiocyanato-6-phenoxypyrimidine

Cat. No.: B8494090
M. Wt: 229.26 g/mol
InChI Key: ABIDGJQJJGUVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-6-phenoxypyrimidine is a synthetic small molecule designed for biochemical research, integrating a phenoxypyrimidine core with an isothiocyanate functional group. This structure is of significant interest in medicinal chemistry for developing targeted therapies. The phenoxypyrimidine scaffold is recognized as a privileged structure in drug discovery. Similar scaffolds have demonstrated potent antiproliferative activity in various cancer cell lines. For instance, the phenoxypyrimidine-urea derivative AKF-D52 has been shown to induce apoptosis in non-small cell lung cancer cells through both caspase-dependent and independent pathways, involving mitochondrial membrane potential reduction and death-inducing signaling complex formation . The isothiocyanate group is a key pharmacophore in many bioactive natural products. Isothiocyanates are known to modulate several cellular pathways, including the activation of the transcription factor Nrf2, which regulates the expression of antioxidant and detoxification enzymes, and the inhibition of pro-inflammatory pathways like NF-κB . The combination of these two motifs in a single molecule makes this compound a promising chemical probe for investigating novel mechanisms of action in oncology and immunology. Researchers can utilize this compound to explore its potential to inhibit specific kinase targets or to study its effects on cellular processes such as apoptosis, autophagy, and the response to oxidative stress. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3OS B8494090 4-Isothiocyanato-6-phenoxypyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

4-isothiocyanato-6-phenoxypyrimidine

InChI

InChI=1S/C11H7N3OS/c16-8-14-10-6-11(13-7-12-10)15-9-4-2-1-3-5-9/h1-7H

InChI Key

ABIDGJQJJGUVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC(=C2)N=C=S

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 4 Isothiocyanato 6 Phenoxypyrimidine

Strategic Approaches to the Synthesis of 4-Isothiocyanato-6-phenoxypyrimidine

The synthesis of this compound is strategically approached in a two-stage process. The initial stage focuses on the construction of the core phenoxypyrimidine structure, which then serves as the immediate precursor for the introduction of the isothiocyanate functionality.

Synthetic Pathways to Phenoxypyrimidine Precursors

The key precursor for the synthesis of this compound is 4-amino-6-phenoxypyrimidine. The synthetic route to this intermediate typically commences with a commercially available dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783).

The first step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by a phenoxide ion. This reaction is generally carried out by treating 4,6-dichloropyrimidine with phenol (B47542) in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), in a suitable solvent like dimethylformamide (DMF) or acetone. The greater reactivity of the C4 and C6 positions on the pyrimidine (B1678525) ring towards nucleophilic attack facilitates this substitution. thieme-connect.destackexchange.com

The resulting 4-chloro-6-phenoxypyrimidine is then converted to 4-amino-6-phenoxypyrimidine. This is achieved through another nucleophilic aromatic substitution, this time with ammonia (B1221849) or an ammonia equivalent. google.com The reaction is typically performed by heating 4-chloro-6-phenoxypyrimidine in a solution of ammonia in a sealed vessel. researchgate.net This amination step provides the crucial primary amino group required for the subsequent introduction of the isothiocyanate moiety.

Step Reactants Reagents and Conditions Product
14,6-Dichloropyrimidine, PhenolK₂CO₃, DMF, heat4-Chloro-6-phenoxypyrimidine
24-Chloro-6-phenoxypyrimidineAqueous Ammonia, heat4-Amino-6-phenoxypyrimidine

Methods for Isothiocyanate Moiety Introduction

With 4-amino-6-phenoxypyrimidine in hand, the isothiocyanate group can be introduced via several established methods. The choice of method often depends on the desired scale, functional group tolerance, and availability of reagents.

One of the most common and direct methods is the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). khanacademy.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the hydrogen chloride byproduct. The high reactivity of thiophosgene makes this a very efficient method for the synthesis of isothiocyanates.

An alternative and often milder approach involves the decomposition of a dithiocarbamate (B8719985) salt. This two-step, one-pot procedure begins with the reaction of 4-amino-6-phenoxypyrimidine with carbon disulfide (CS₂) in the presence of a base like triethylamine or sodium hydroxide to form the corresponding dithiocarbamate salt. researchgate.net This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of reagents can be employed for the desulfurization step, including phosphorus oxychloride, tosyl chloride, or even oxidizing agents like lead(II) nitrate. rsc.org

Method Reagents Description
Thiophosgene MethodThiophosgene (CSCl₂), TriethylamineDirect conversion of the primary amine to the isothiocyanate.
Dithiocarbamate Decomposition1. Carbon Disulfide (CS₂), Base2. Desulfurizing agent (e.g., POCl₃)Formation of a dithiocarbamate salt followed by its decomposition to the isothiocyanate.

Advanced Chemical Reactivity and Derivatization of this compound and its Analogs

The trifunctional nature of this compound provides a rich platform for a wide array of chemical transformations, allowing for the synthesis of diverse molecular architectures.

Reactions at the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a versatile electrophilic moiety that readily reacts with a variety of nucleophiles. This reactivity is central to the derivatization of this compound.

Reaction with Amines: Primary and secondary amines add to the central carbon of the isothiocyanate to form N,N'-disubstituted thioureas. This reaction is typically fast and proceeds under mild conditions.

Reaction with Hydrazines: Hydrazines react in a similar fashion to amines to yield thiosemicarbazides. These products can be valuable intermediates for the synthesis of various five- and six-membered heterocyclic rings.

Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles, although they are generally less reactive than amines. The products of these reactions are thiocarbamates and dithiocarbamates, respectively.

Cycloaddition Reactions: The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing access to a range of heterocyclic systems.

Nucleophile Product Type
Primary/Secondary AminesThioureas
HydrazinesThiosemicarbazides
AlcoholsThiocarbamates
ThiolsDithiocarbamates

Transformations Involving the Phenoxy Moiety

The phenoxy group attached to the pyrimidine ring can undergo electrophilic aromatic substitution on the phenyl ring. The oxygen atom of the phenoxy group is an activating, ortho-, para-directing group, which facilitates the introduction of substituents onto the aromatic ring.

Nitration: The phenoxy group can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.neticm.edu.pl This would be expected to yield a mixture of ortho- and para-nitro derivatives.

Halogenation: Halogenation of the phenyl ring can be achieved using various halogenating agents. For example, bromination can be carried out using bromine in a suitable solvent, and chlorination can be effected with chlorine or N-chlorosuccinimide. elsevierpure.comyoutube.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible on the activated phenyl ring, allowing for the introduction of alkyl and acyl groups.

These transformations of the phenoxy moiety allow for the synthesis of a wide range of analogs with modified electronic and steric properties.

Functionalization and Modification of the Pyrimidine Core

The pyrimidine ring itself can be a site for further functionalization, although the presence of the electron-donating amino (or isothiocyanato) and phenoxy groups can influence its reactivity.

Electrophilic Substitution: The pyrimidine ring is generally electron-deficient and thus resistant to electrophilic attack. However, the presence of activating groups can facilitate substitution at the C5 position, which is the most electron-rich carbon. uhmreactiondynamics.orggrowingscience.com

Nucleophilic Substitution: If a suitable leaving group is present on the pyrimidine ring (for example, if the starting material was 2-chloro-4-isothiocyanato-6-phenoxypyrimidine), it could be displaced by a variety of nucleophiles.

Lithiation and Metal-Halogen Exchange: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. researchgate.net In the case of this compound, it is conceivable that the phenoxy or a derivative of the isothiocyanate group could direct lithiation to an adjacent position on the pyrimidine ring. Alternatively, if a halogen atom were present on the pyrimidine core, metal-halogen exchange could be used to generate an organometallic intermediate that can then be reacted with various electrophiles. wikipedia.orgnih.gov This would provide a route to a wide range of C-functionalized pyrimidine derivatives.

Intramolecular Cyclization Processes of Pyrimidine Derivatives

Intramolecular cyclization reactions of pyrimidine derivatives are crucial for the synthesis of fused heterocyclic systems, which are often associated with diverse pharmacological activities. Generally, these reactions involve the interaction of a side chain with the pyrimidine ring or with another substituent on the ring. In the hypothetical case of this compound, an intramolecular cyclization would necessitate the presence of a suitable nucleophilic group on the phenoxy substituent that could attack the electrophilic carbon of the isothiocyanate group.

For example, if the phenoxy group were substituted with a nucleophile such as an amino or hydroxyl group in the ortho position, it could potentially lead to the formation of a new fused ring system. The reaction would likely proceed via an initial nucleophilic attack on the isothiocyanate, followed by cyclization and subsequent rearrangement or aromatization to yield a stable heterocyclic product. The reaction conditions, such as the choice of solvent, temperature, and the use of a catalyst (acid or base), would be critical in directing the outcome of such a transformation.

Without specific experimental data for this compound, any proposed reaction scheme remains speculative. The electronic properties of the pyrimidine ring and the phenoxy group would significantly influence the feasibility and regioselectivity of such a cyclization.

Cascade Reactions in Pyrimidine Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. These reactions are characterized by a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next.

In the context of pyrimidine synthesis, cascade reactions can be employed to construct the pyrimidine ring itself or to build complex fused systems onto a pre-existing pyrimidine core. For a molecule like this compound, a cascade reaction could be initiated by an intermolecular reaction, for instance, the addition of a dinucleophile to the isothiocyanate group. This initial step could then be followed by a series of intramolecular cyclizations and rearrangements to afford a polycyclic product.

The design of such a cascade reaction would depend on the strategic placement of reactive functional groups within the reactants. The high reactivity of the isothiocyanate group makes it an excellent trigger for such sequences. However, the successful execution of a cascade reaction requires careful planning to ensure that each step proceeds with high selectivity and yield.

As with intramolecular cyclizations, there is a lack of specific published research detailing cascade reactions involving this compound. Therefore, any discussion of potential cascade pathways for this particular compound would be theoretical and based on established principles of organic synthesis.

Mechanistic Organic Chemistry and Reaction Dynamics of 4 Isothiocyanato 6 Phenoxypyrimidine Transformations

Elucidation of Reaction Mechanisms for Synthesis and Derivatization Pathways

The synthesis of 4-isothiocyanato-6-phenoxypyrimidine can be approached through several mechanistic routes, primarily involving the introduction of the isothiocyanate group onto the pyrimidine (B1678525) core. A common strategy involves the reaction of a corresponding primary amine with a thiocarbonyl transfer reagent.

One plausible pathway for the synthesis of this compound starts from 4-amino-6-phenoxypyrimidine. The amine can react with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. Subsequent treatment with a desulfurizing agent, such as a carbodiimide (B86325) or tosyl chloride, leads to the formation of the isothiocyanate. The mechanism proceeds through the formation of an intermediate that eliminates a stable byproduct, driving the reaction to completion.

Alternatively, the synthesis can be achieved from 4-chloro-6-phenoxypyrimidine via nucleophilic aromatic substitution (SNAr) with a thiocyanate (B1210189) salt (e.g., KSCN or NH₄SCN). The phenoxy group at position 6 is generally stable under these conditions. The reaction mechanism involves the attack of the thiocyanate nucleophile on the electron-deficient C4 position of the pyrimidine ring, followed by the departure of the chloride leaving group. The ambident nature of the thiocyanate ion can potentially lead to the formation of both isothiocyanate (N-attack) and thiocyanate (S-attack) isomers. The regioselectivity is often influenced by the reaction conditions, such as the solvent and counter-ion.

Derivatization of this compound primarily involves reactions of the highly electrophilic isothiocyanate group. Nucleophilic addition of amines, alcohols, and thiols leads to the formation of substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. The mechanism of these additions involves the attack of the nucleophile on the central carbon atom of the -N=C=S group, followed by proton transfer to the nitrogen atom.

Cycloaddition reactions represent another important derivatization pathway. The C=S bond of the isothiocyanate can participate in [2+2], [3+2], and [4+2] cycloadditions with various unsaturated compounds, providing access to a range of heterocyclic structures. The specific mechanistic pathway (concerted or stepwise) depends on the nature of the reacting partner.

Kinetic Analysis of Reaction Rates and Selectivity

The kinetics of the synthesis and derivatization of this compound are critical for optimizing reaction conditions and controlling product distribution. For the SNAr synthesis from 4-chloro-6-phenoxypyrimidine, the reaction rate is dependent on the concentrations of both the pyrimidine substrate and the thiocyanate nucleophile, typically following second-order kinetics. The rate is also influenced by the solvent polarity and the nature of the counter-ion of the thiocyanate salt, which affects the nucleophilicity of the SCN⁻ ion.

In the derivatization reactions, the rate of nucleophilic addition to the isothiocyanate group is governed by the nucleophilicity of the attacking species and the electrophilicity of the isothiocyanate carbon. Electron-donating groups on the nucleophile will generally increase the reaction rate, while sterically hindered nucleophiles will react more slowly.

Selectivity between the formation of isothiocyanate and thiocyanate isomers during the SNAr synthesis is a key kinetic and thermodynamic consideration. The "Hard and Soft Acids and Bases" (HSAB) principle can be applied here. The nitrogen end of the thiocyanate ion is a harder nucleophile, while the sulfur end is softer. The C4 position of the pyrimidine ring is a relatively hard electrophilic center. According to the HSAB principle, the harder nitrogen atom might be expected to preferentially attack the harder carbon center, favoring the formation of the isothiocyanate. However, kinetic versus thermodynamic control can also play a significant role, with the thiocyanate sometimes forming as the kinetic product and rearranging to the more stable isothiocyanate under certain conditions.

Role of Catalysis in this compound Chemistry

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of reactions involving this compound.

Acid catalysis can be employed in the derivatization of this compound. For instance, the addition of weak nucleophiles like alcohols to the isothiocyanate group can be facilitated by a Brønsted or Lewis acid. The acid activates the isothiocyanate by protonating or coordinating to the nitrogen or sulfur atom, thereby increasing the electrophilicity of the central carbon atom and making it more susceptible to nucleophilic attack.

In the synthesis of thiourea (B124793) derivatives, acid catalysis can accelerate the reaction, particularly with less reactive amines. The proposed mechanism involves the protonation of the isothiocyanate nitrogen, which enhances the electrophilic character of the carbon atom.

Organocatalysis offers a metal-free approach to catalyze transformations of this compound. Chiral organocatalysts, such as thioureas and squaramides, can be used to achieve enantioselective additions to the isothiocyanate group. For example, in the reaction with prochiral nucleophiles, a chiral catalyst can create a stereochemically defined environment around the reaction center, leading to the preferential formation of one enantiomer of the product.

The mechanism of organocatalysis often involves hydrogen bonding interactions. A thiourea-based catalyst, for instance, can simultaneously activate the isothiocyanate through hydrogen bonding to the sulfur atom and the nucleophile through hydrogen bonding, bringing them into close proximity in a specific orientation within the transition state. This dual activation mode is highly effective in promoting the reaction and controlling its stereoselectivity.

Transition metal catalysis is a powerful tool for the derivatization of the pyrimidine ring of this compound. While the isothiocyanate group itself can coordinate to metal centers, transition metal catalysts are more commonly used to functionalize the C-H bonds of the pyrimidine ring or to perform cross-coupling reactions if a suitable leaving group is present.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be envisioned if a halogen atom is present on the pyrimidine ring (e.g., at the C2 or C5 position). These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of complex derivatives. The general mechanism for these cross-coupling reactions involves oxidative addition of the pyrimidine halide to the low-valent metal catalyst, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck and Sonogashira couplings), and finally, reductive elimination to regenerate the catalyst and yield the product.

Direct C-H activation of the pyrimidine ring, catalyzed by transition metals like rhodium, iridium, or palladium, represents a more atom-economical approach to derivatization. This strategy allows for the direct formation of C-C or C-heteroatom bonds at specific positions on the pyrimidine ring, guided by the directing effect of existing substituents.

Structure Activity Relationship Sar Investigations of 4 Isothiocyanato 6 Phenoxypyrimidine and Its Analogs

Correlations Between Structural Features and Molecular Interactions

The pyrimidine (B1678525) ring , a heterocyclic aromatic compound, can engage in various non-covalent interactions. These include hydrogen bonding, where the nitrogen atoms can act as hydrogen bond acceptors, and π-π stacking interactions with aromatic residues of target proteins. The phenoxy group, with its bulky and lipophilic nature, is likely to participate in hydrophobic interactions within the binding pockets of proteins. Furthermore, the oxygen atom of the phenoxy group can also serve as a hydrogen bond acceptor.

The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety. This group is known to form covalent bonds with nucleophilic residues on proteins, such as the thiol groups of cysteine residues or the amino groups of lysine (B10760008) residues. This covalent interaction often leads to irreversible inhibition of the target protein, which can be a desirable feature in drug design. The reactivity of the isothiocyanate group is a cornerstone of the biological activity of many isothiocyanate-containing compounds.

Molecular docking studies on analogous heterocyclic compounds suggest that the combination of these structural features allows for a multi-pronged interaction with target enzymes or receptors. The pyrimidine and phenoxy portions can anchor the molecule within a binding site through a series of weaker, reversible interactions, positioning the isothiocyanate group optimally for a subsequent covalent reaction.

Impact of Substituent Variations on Reactivity and Biological Modulatory Activities

Systematic modifications of the 4-isothiocyanato-6-phenoxypyrimidine scaffold are essential to understand how substituent changes affect its reactivity and biological functions. Variations can be introduced at several positions, primarily on the phenoxy ring and the pyrimidine core itself.

The following interactive table illustrates how hypothetical variations in the phenoxy group substituent could influence biological activity, based on general SAR principles observed in similar compound series.

Substituent (R) on Phenoxy RingPredicted Electronic EffectPredicted Steric HindrancePredicted Impact on Biological Activity
HNeutralLowBaseline activity
4-ClElectron-withdrawingModerateMay enhance binding through halogen bonding, potentially increasing activity
4-OCH₃Electron-donatingModerateMay increase activity through enhanced hydrogen bonding or hydrophobic interactions
4-NO₂Strongly electron-withdrawingModerateMay decrease activity due to unfavorable electronic effects or steric bulk
2,4-diClElectron-withdrawingHighPotential for increased binding affinity, but steric hindrance could be detrimental

Alterations to the pyrimidine ring are also a key area of investigation. For instance, the introduction of additional substituents could modulate the electronic nature of the ring and its interaction with target proteins. The replacement of the phenoxy group with other substituents, such as alkyl or amino groups, would drastically change the molecule's lipophilicity and hydrogen bonding potential, thereby affecting its biological profile. Research on other pyrimidine derivatives has shown that the nature and position of substituents are critical determinants of their biological activities, which span from anticancer to antimicrobial effects. researchgate.net

Influence of the Isothiocyanate Group's Position and Chemical Reactivity on Biological Effects

The isothiocyanate (-NCS) group is the primary reactive center of this compound and is crucial for many of its biological effects. The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack, most notably from the sulfhydryl groups of cysteine residues in proteins. This reaction forms a dithiocarbamate (B8719985) adduct, leading to covalent modification of the protein.

The position of the isothiocyanate group on the pyrimidine ring is critical. Its placement at the 4-position, in conjunction with the phenoxy group at the 6-position, defines the specific spatial arrangement of the reactive and binding moieties. Shifting the isothiocyanate group to a different position, for example, the 2- or 5-position, would create a new regioisomer with a distinct three-dimensional shape and charge distribution. This would likely result in altered binding affinity and reactivity towards its biological targets, and consequently, a different pharmacological profile. Studies on various heterocyclic scaffolds have consistently demonstrated that the positional isomerism of reactive functional groups can lead to significant differences in biological activity. nih.gov

The chemical reactivity of the isothiocyanate group can also be modulated. The electronic properties of the pyrimidine and phenoxy rings can influence the electrophilicity of the isothiocyanate carbon. Electron-withdrawing substituents on the aromatic rings would be expected to increase the electrophilicity of the -NCS group, potentially leading to a faster rate of covalent bond formation with target proteins. Conversely, electron-donating groups might decrease its reactivity. The balance of reactivity is crucial; a highly reactive compound might be non-selective and react with numerous off-target proteins, while a compound with low reactivity may not effectively engage its intended target.

Stereochemical Considerations in Pyrimidine and Isothiocyanate Derivatives

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution would necessitate a consideration of stereochemistry. For instance, if a substituent on the phenoxy ring or a group attached to the pyrimidine core contains a stereocenter, the resulting enantiomers or diastereomers could exhibit different biological activities.

It is a well-established principle in pharmacology that stereoisomers can have distinct interactions with chiral biological macromolecules like proteins and nucleic acids. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether.

For example, if an alkyl chain with a chiral center were to be introduced, the (R)- and (S)-enantiomers would present different spatial arrangements of their atoms. This could lead to one isomer having a more favorable binding orientation, resulting in enhanced activity. Although specific stereochemical studies on this compound analogs are not widely reported, the importance of stereochemistry in the biological activity of other chiral compounds is a guiding principle for future drug design in this chemical series. nih.gov Therefore, in the development of new analogs of this compound that contain chiral elements, the separation and individual biological evaluation of each stereoisomer would be a critical step in the SAR investigation.

Advanced Computational and Theoretical Chemistry Studies of 4 Isothiocyanato 6 Phenoxypyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT studies)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the complex equations governing electron behavior, providing a detailed picture of electronic structure and chemical reactivity. nih.gov For molecules containing pyrimidine (B1678525), DFT studies are used to calculate various electronic parameters. chemijournal.com

These calculations focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller energy gap generally suggests higher reactivity. Such studies provide a theoretical foundation for understanding how 4-Isothiocyanato-6-phenoxypyrimidine might engage in chemical reactions. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

ParameterDescriptionTypical Calculated Value (Arbitrary Units)Implication
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eVIndicates electron-donating capacity
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eVIndicates electron-accepting capacity
Energy Gap (ΔE) Difference between ELUMO and EHOMO4.7 eVPredicts chemical reactivity and stability
Dipole Moment Measure of molecular polarity3.2 DInfluences solubility and intermolecular interactions

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential computational techniques used to study how a molecule like this compound might interact with biological systems, such as proteins. chemrxiv.org These methods can predict binding modes, affinities, and the stability of molecular complexes over time. nih.gov

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when it binds to a protein target. researcher.life For isothiocyanate derivatives, docking studies have been used to explore interactions with enzymes like cyclooxygenases (COX). nih.govrsc.org In a typical docking study involving a compound like this compound, the molecule would be placed into the active site of a target protein in various conformations. A scoring function then estimates the binding affinity for each pose, with lower energy scores typically indicating more favorable binding. nih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing connections with the ligand. rsc.org

Table 2: Example of Ligand-Protein Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.2Tyr385, Ser530Hydrogen Bond
Cyclooxygenase-2 (COX-2)-8.2Phe518, Val523, Trp387Hydrophobic/van der Waals

Following docking, molecular dynamics (MD) simulations are often performed to study the behavior of the ligand-protein complex over time. rsc.org MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a dynamic view of the molecular interactions. chemrxiv.org These simulations can assess the stability of the binding pose predicted by docking and reveal the flexibility of both the ligand and the protein. rsc.org For instance, an MD simulation can track the persistence of hydrogen bonds and the stability of hydrophobic contacts, confirming the importance of specific amino acid residues for maintaining the complex. nih.govrsc.org This provides a more realistic understanding of the interaction dynamics than static docking models alone. nih.gov

Computational Approaches to Structure-Activity Relationship Prediction (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.gov In a QSAR study, a series of related compounds, such as derivatives of this compound, would be synthesized and tested for a specific biological effect. Computational software is then used to calculate various molecular descriptors for each compound. Statistical methods are applied to build a mathematical model that links these descriptors to the observed activity. nih.gov This resulting model can then be used to predict the activity of new, yet-to-be-synthesized compounds, guiding medicinal chemistry efforts toward more potent and effective molecules.

In Silico Screening and Rational Design Principles

In silico screening, also known as virtual screening, leverages computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This process integrates techniques like ligand-protein docking and QSAR models to filter vast virtual libraries efficiently. chemmethod.comchemmethod.com The principles of rational design involve using the structural information of the target protein and the insights gained from molecular modeling to design molecules with improved binding affinity and specificity. For a scaffold like this compound, these principles would guide modifications to its structure to enhance interactions with key residues in a target's binding site, as identified through docking and MD simulations. rsc.org

The success of QSAR and other predictive models depends on the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical values that represent different physicochemical properties of a molecule. They can be categorized into several types, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP). nih.govchemrxiv.org The analysis involves calculating a wide range of descriptors for a set of molecules and then identifying which ones are most correlated with the biological activity of interest. Descriptors related to charge and lipophilicity are often found to have a high degree of importance in predictive models for drug-like compounds. nih.gov This analysis is crucial for building accurate predictive models and for understanding which molecular properties are key for the desired biological effect.

Table 3: Common Molecular Descriptors and Their Relevance in Predictive Modeling

Descriptor ClassExample DescriptorProperty EncodedRelevance in Drug Design
Topological Molecular Connectivity IndexAtomic arrangement and branchingRelates to molecular size and shape
Electronic Partial ChargesDistribution of electronsGoverns electrostatic interactions and hydrogen bonding
Lipophilic LogP (Partition Coefficient)Hydrophobicity/hydrophilicityInfluences membrane permeability and protein binding
Quantum Chemical HOMO/LUMO EnergiesElectron-donating/accepting abilityPredicts chemical reactivity and reaction mechanisms

Future Research Horizons for this compound: A Roadmap for Scientific Inquiry

While the specific compound this compound has not been extensively profiled in publicly available research, its constituent chemical motifs—the pyrimidine ring, the phenoxy group, and the isothiocyanate functionality—are well-established pharmacophores. This suggests a rich potential for future investigation. This article outlines promising future research directions for this compound, structured around key areas of chemical synthesis, mechanistic understanding, biological target identification, and computational design.

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